molecular formula C6H15NS B1272651 2-(tert-Butylthio)ethanamine CAS No. 22572-38-9

2-(tert-Butylthio)ethanamine

Cat. No.: B1272651
CAS No.: 22572-38-9
M. Wt: 133.26 g/mol
InChI Key: NXALBHIRLFDURB-UHFFFAOYSA-N
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Description

2-(tert-Butylthio)ethanamine is an organic compound with the molecular formula C6H15NS. It is characterized by the presence of a tert-butylthio group attached to an ethanamine backbone. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylthio)ethanamine typically involves the reaction of tert-butylthiol with ethyleneimine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as column chromatography or large-scale recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylthio)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butylthio)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)ethanamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylthio)ethanol: Similar structure but with a hydroxyl group instead of an amine group.

    2-(tert-Butylthio)acetic acid: Contains a carboxylic acid group instead of an amine group.

    tert-Butylthioacetonitrile: Features a nitrile group instead of an amine group.

Uniqueness

2-(tert-Butylthio)ethanamine is unique due to its combination of a tert-butylthio group and an ethanamine backbone. This unique structure imparts specific reactivity and properties that are distinct from other similar compounds. For example, the presence of the amine group allows for nucleophilic substitution reactions that are not possible with compounds containing hydroxyl or carboxylic acid groups .

Properties

IUPAC Name

2-tert-butylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS/c1-6(2,3)8-5-4-7/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXALBHIRLFDURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379070
Record name 2-(tert-Butylthio)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22572-38-9
Record name 2-(tert-Butylthio)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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